molecular formula C25H32O9 B15219980 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde

6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde

Cat. No.: B15219980
M. Wt: 476.5 g/mol
InChI Key: PYKZPRSISQTBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde is a complex organic compound with a unique structure characterized by multiple oxygen atoms and a dibenzo core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromomethylation of dibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine, followed by reduction and subsequent oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromomethyl group.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding primary alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aldehyde group. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde is unique due to its specific structural features, including the presence of multiple oxygen atoms and an aldehyde group. These features confer distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C25H32O9

Molecular Weight

476.5 g/mol

IUPAC Name

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12(17),13,15,28,30-hexaene-14-carbaldehyde

InChI

InChI=1S/C25H32O9/c26-20-21-5-6-24-25(19-21)34-18-14-30-10-9-28-12-16-32-23-4-2-1-3-22(23)31-15-11-27-7-8-29-13-17-33-24/h1-6,19-20H,7-18H2

InChI Key

PYKZPRSISQTBHD-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=C(C=CC(=C3)C=O)OCCO1

Origin of Product

United States

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